molecular formula C11H17N3OS B7071064 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide

Cat. No.: B7071064
M. Wt: 239.34 g/mol
InChI Key: WTQJNXPNSXWTPU-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a thiolane-2-carboxamide group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7-9(8(2)14-13-7)6-12-11(15)10-4-3-5-16-10/h10H,3-6H2,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQJNXPNSXWTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C2CCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with a suitable thiolane-2-carboxylic acid derivative. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiolane-2-carboxamide group may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]thiolane-2-carboxamide.

    Thiolane-2-carboxamide: Another compound with a similar functional group but lacking the pyrazole ring.

Uniqueness

This compound is unique due to the combination of the pyrazole ring and the thiolane-2-carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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